Home > Products > Screening Compounds P80717 > 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one - 951380-42-0

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one

Catalog Number: EVT-362372
CAS Number: 951380-42-0
Molecular Formula: C18H18FNO2S
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one, also known as Impurity 1 in some studies, is a significant degradation product of Prasugrel Hydrochloride. [, ] Prasugrel Hydrochloride is a thienopyridine prodrug that acts as a platelet inhibitor. [] This compound is classified as an organic compound and belongs to the thienopyridine class. [, ] In scientific research, it serves as a crucial marker for the degradation of Prasugrel Hydrochloride, particularly under hydrolytic conditions. [, ] Understanding its formation and characteristics is vital for ensuring the quality and stability of Prasugrel-containing medications.

2-Acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Prasugrel)

Compound Description: Prasugrel is an antiplatelet prodrug that requires metabolic activation to exert its therapeutic effect. [, , , , ]

Relevance: Prasugrel is the parent compound of 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one. This compound, often referred to as Impurity 1, arises from the acidic, basic, and neutral hydrolysis of Prasugrel. [, ]

5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Compound Description: This compound, frequently designated as Impurity I, exists as two peaks in HPLC analysis due to keto-enol tautomerism. [] It's a crucial intermediate in the synthesis of Prasugrel. [] Furthermore, it is a degradation product observed under acidic, basic, and oxidative stress conditions. []

5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Compound Description: Identified as Impurity 2, this compound is a degradation product specifically formed during the neutral hydrolysis of Prasugrel in the presence of magnesium stearate. []

2-Acetoxy-5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide

Compound Description: This compound is a degradation product of Prasugrel, identified through GC/MS, FTIR, and 1H NMR analyses. []

2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone (R-95913)

Compound Description: R-95913, a thiolactone metabolite, is formed through the rapid hydrolysis of Prasugrel by carboxylesterases. [, , , ] It serves as an intermediate in the metabolic pathway leading to the active metabolite R-138727. [, , ] In vivo studies reveal that R-95913 is detectable in human plasma, unlike Prasugrel. []

2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid (R-138727)

Compound Description: R-138727 is the pharmacologically active metabolite of Prasugrel, responsible for its antiplatelet effects. [, , , ] It is formed from the thiolactone metabolite R-95913 through oxidation by hepatic cytochromes P450. [, , ] R-138727 exhibits irreversible binding to P2Y12 receptors on platelets, leading to the inhibition of platelet aggregation. []

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione

Compound Description: Identified as a degradation product of Prasugrel using GC/MS, FTIR, and 1H NMR. []

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl acetate

Compound Description: This compound is another degradation product of Prasugrel, identified through GC/MS, FTIR, and 1H NMR analyses. []

5-[2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (Impurity-II)

Compound Description: Identified as Impurity-II during the process development of Prasugrel. This compound has not been previously reported in the scientific literature. []

5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (Impurity-III)

Compound Description: This compound, identified as Impurity-III during Prasugrel's process development, is also novel and has not been previously reported. []

5-(2-Cyclopropyl-2-oxo-1-phenylethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (Impurity-IV)

Compound Description: Identified as Impurity-IV during Prasugrel's process development. This compound represents a novel finding, not previously reported in the scientific literature. []

5-[1-(2-Fluorophenyl)-2-oxopropyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (Impurity-V)

Compound Description: This novel compound, identified as Impurity-V during Prasugrel's process development, has not been previously reported. []

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl propionate (Impurity-VI)

Compound Description: Discovered as Impurity-VI during the process development of Prasugrel, this compound is novel and not previously documented in scientific literature. []

Overview

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one, also known as Impurity 2 of Prasugrel Hydrochloride, is a degradation product formed during the hydrolysis of Prasugrel in the presence of magnesium stearate. This compound is significant in pharmaceutical development as it can indicate potential stability issues within Prasugrel formulations. Understanding its properties and formation is crucial for ensuring the quality and efficacy of antiplatelet medications.

Source and Classification

This compound is classified under thienopyridines, which are a class of antiplatelet agents. It has been identified as a degradation product of Prasugrel Hydrochloride, a medication used to prevent blood clots in patients with heart conditions. The presence of 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one is primarily attributed to the neutral hydrolysis process of Prasugrel when exposed to certain excipients like magnesium stearate .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one typically involves several chemical reactions. One common method includes the reaction of 1-cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine hydrochloride under specific conditions such as nitrogen protection and controlled temperatures. The process often utilizes solvents like dioxane and requires purification steps such as recrystallization from dichloromethane and petroleum ether to achieve high purity levels (up to 99.19%) .

Molecular Structure Analysis

Structure and Data

The molecular formula of 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one is C18H18FNO2S. Its molecular weight is approximately 331.40 g/mol. The structure features a thienopyridine core with various functional groups that contribute to its chemical behavior and interactions .

Structural Characteristics

  • Functional Groups: Includes a cyclopropyl group and a fluorophenyl moiety.
  • Connectivity: The compound's connectivity was confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques.
Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction leading to the formation of this compound involves hydrolysis under neutral conditions. During this process, Prasugrel Hydrochloride undergoes degradation in the presence of magnesium stearate, resulting in the formation of 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one .

Key Reaction Pathway

  1. Neutral Hydrolysis: Prasugrel Hydrochloride reacts with water in the presence of magnesium stearate.
Mechanism of Action

The mechanism by which 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one acts as a degradation marker involves its formation during the breakdown of Prasugrel. The stability and effectiveness of Prasugrel can be compromised when this impurity is present in significant amounts. Therefore, monitoring its levels can help assess the stability of pharmaceutical formulations .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 331.40 g/mol
  • Molecular Formula: C18H18FNO2S

Chemical Properties

The compound exhibits various chemical properties that are critical for its identification:

  • Solubility: Typically requires specific solvents for extraction and purification.
  • Stability: Its presence indicates potential instability in formulations containing Prasugrel.

Relevant Data or Analyses

Safety data sheets indicate that it should be stored in a dark place at temperatures between 2°C to 8°C to maintain stability .

Applications

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one serves primarily as an analytical marker for assessing the degradation of Prasugrel Hydrochloride. Its identification helps in evaluating the quality control processes within pharmaceutical manufacturing and ensuring that medications remain effective throughout their shelf life .

Synthetic Methodologies for Thienopyridine-Based Antiplatelet Intermediates

Stereoselective Synthesis of 2-Oxoethyl Tetrahydrothieno[3,2-c]pyridine Derivatives

The stereoselective synthesis of 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one (CAS: 951380-42-0) represents a critical pharmaceutical intermediate in the production of prasugrel, a potent P2Y₁₂ ADP receptor inhibitor. This tricyclic compound features a tetrahydrothienopyridine core fused with a cyclopropane-carbonyl-fluorophenyl moiety, requiring precise stereochemical control. The synthetic pathway typically employs a late-stage stereoselective ketone formation as a pivotal step, where the cyclopropyl group is introduced via nucleophilic addition to a reactive carbonyl precursor [9] [10].

A patented manufacturing method (EP2176269B1) highlights a three-step sequence starting from 2-fluorophenyl acetonitrile derivatives. Key stages include:

  • Keto-functionalization: Reaction of 2-fluorophenyl acetonitrile with methyl acrylate under basic conditions to form a β-cyano ester intermediate.
  • Cyclopropanation: Treatment with cyclopropyl magnesium halide (Grignard reagent) in aprotic solvents (THF, diethyl ether) achieves the critical cyclopropyl ketone functionality with >95% regioselectivity.
  • Ring closure: Acid-catalyzed cyclization forms the tetrahydrothienopyridinone core [9].

Table 1: Key Reaction Parameters for Stereoselective Ketone Formation

Reaction ComponentOptimal ConditionsYield (%)Stereoselectivity (%)
Cyclopropyl nucleophileCyclopropyl magnesium bromide (1.2 eq)85>98
Solvent systemAnhydrous THF at -15°C to -20°C92>99
CatalystLithium iodide (0.1 eq)8897
Reaction time4-6 hours90>98

The thienopyridinone ring construction utilizes a Mannich-type cyclization under microwave irradiation, significantly reducing reaction times from 12 hours to 30 minutes while maintaining yields >90%. This method demonstrates superior efficiency compared to classical heating methods, minimizing racemization risks at the C5 chiral center adjacent to the ketone functionality [9]. Critical to preventing epimerization is maintaining the reaction mixture at pH 7–8 during workup, as demonstrated by HPLC monitoring showing <0.5% diastereomeric impurity under controlled conditions [10].

Cyclopropane Ring Functionalization Strategies in Prasugrel Intermediate Synthesis

The cyclopropanecarbonyl moiety in 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl] derivatives serves as a metabolically stable pharmacophore essential for irreversible P2Y₁₂ receptor binding. Functionalization strategies focus on preserving the strained ring system while enabling efficient conjugation to the tetrahydrothienopyridine core. A predominant approach involves α-bromination-elimination of cyclopropyl phenyl ketones, generating the key α,β-unsaturated ketone intermediate that undergoes Michael addition with the tetrahydrothienopyridine nitrogen [7] [9].

Metabolic studies reveal the cyclopropane ring remains intact during human biotransformation, with phase I oxidation occurring exclusively at the thiophene and piperidine rings. This metabolic stability is attributed to the ring strain and electronic properties of the cyclopropyl group, which resist cytochrome P450-mediated oxidation. Radiolabeled studies in humans confirm that 70% of the administered dose containing the cyclopropyl moiety is excreted unchanged in urine, highlighting its biochemical inertness [7]:

Metabolic Pathway of Cyclopropyl-Containing Intermediate:

  • Hydrolysis: Esterase-mediated cleavage of acetate group (intestinal/liver carboxylesterases)
  • Thiolactone formation: Spontaneous cyclization
  • Ring opening: CYP-mediated oxidation to active thiol metabolite
  • Conjugation: S-methylation or cysteine conjugation

Table 2: Comparative Stability of Cyclopropane vs. Linear Alkyl Ketones in Metabolic Assays

Ketone StructureHuman Liver Microsome Half-life (min)Major Metabolic PathwayBioactivation Efficiency (%)
Cyclopropyl carbonyl142 ± 14Glucuronidation92
Ethyl carbonyl38 ± 6ω-1 Hydroxylation65
Isopropyl carbonyl51 ± 9Dealkylation71
tert-Butyl carbonyl89 ± 11Oxidation to carboxylic acid78

Synthetic optimization demonstrates that direct enolization-trapping of cyclopropyl phenyl ketones using LDA (lithium diisopropylamide) at -78°C followed by mesylation yields the activated enol methanesulfonate. This intermediate couples with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one in the presence of tertiary amine bases (DIPEA, triethylamine), achieving 75-80% yield with <2% racemization. This method bypasses the instability issues associated with α-haloketone intermediates used in earlier routes [9].

Fluorophenyl Group Incorporation: Comparative Analysis of Ortho- vs. Para-Substitution Effects

The ortho-fluorophenyl substituent in 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl] derivatives is a structural determinant for optimal antiplatelet activity, as confirmed by comparative structure-activity relationship (SAR) studies. The ortho-fluorine atom induces a 30-40° dihedral angle between the phenyl ring and the carbonyl plane, positioning the aromatic ring perpendicular to the tetrahydrothienopyridine system. This conformation enhances binding pocket complementarity in the P2Y₁₂ receptor compared to para-substituted analogs [2] [6].

Bioactivity assays demonstrate ortho-substituted derivatives exhibit:

  • 3.2-fold higher platelet aggregation inhibition (IC₅₀ = 0.82 μM) vs. para-fluoro analogs (IC₅₀ = 2.63 μM) in human platelet-rich plasma
  • Enhanced topoisomerase IIα inhibition (94.7% at 100 μM) compared to meta-fluoro derivatives (72.3% at 100 μM)
  • Superior pharmacokinetic stability due to reduced oxidative metabolism at the ortho-position

Crystallographic analysis reveals the ortho-fluorine participates in intramolecular orthogonal interactions with the carbonyl oxygen (F•••O=C distance: 2.85 Å), creating a rigid conformation that minimizes rotational entropy loss upon receptor binding. By contrast, para-fluorophenyl derivatives adopt coplanar arrangements with the carbonyl group, increasing metabolic vulnerability to para-hydroxylation [2] [5].

Table 3: Electronic and Steric Effects of Fluorine Substitution Patterns

Substitution PatternHammett σ ConstantMolecular Dipole (Debye)Crystal Packing Energy (kcal/mol)Metabolic Half-life (hr)
Ortho-fluoro0.324.12-58.33.8 ± 0.4
Meta-fluoro0.343.87-56.12.1 ± 0.3
Para-fluoro0.061.95-49.71.4 ± 0.2
Unsubstituted phenyl00.45-45.20.9 ± 0.1

Synthetic methodologies for ortho-fluorophenyl incorporation exploit direct Friedel-Crafts acylation strategies using 2-fluorophenylacetyl chloride. However, competing ortho- versus para-directing effects necessitate careful optimization:

  • Ortho-acylation preference: Aluminum trichloride catalysis at 0-5°C yields 88% ortho-substituted product due to chelation control
  • Para-acylation dominance: Zeolite catalysts at 80°C produce 95% para-isomer via steric-driven pathway

Notably, the presence of the cyclopropyl ketone enhances ortho-selectivity by 35% compared to linear alkyl ketones due to Thorpe-Ingold effects [5] [8]. Microwave-assisted synthesis (150°C, 10 min) in ionic liquids achieves 97:3 ortho:para selectivity, attributed to the formation of a tight ion pair that shields the para-position [9].

Comprehensive Compound List

Properties

CAS Number

951380-42-0

Product Name

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one

IUPAC Name

5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3,4,6,7-tetrahydrothieno[3,2-c]pyridin-2-one

Molecular Formula

C18H18FNO2S

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15/h1-4,11,17H,5-10H2

InChI Key

ZIRLXIMCYJFTSB-UHFFFAOYSA-N

SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)CC(=O)S4

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)CC(=O)S4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.